molecular formula C13H19NO4S B12366906 4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid

4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid

Cat. No.: B12366906
M. Wt: 292.40 g/mol
InChI Key: DBABZHXKTCFAPX-MADFRBAASA-N
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Description

4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a heptadeuteriopropyl group. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, including mechanistic investigations and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first prepare the heptadeuteriopropyl group through the deuteration of propyl derivatives. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst under high pressure and temperature conditions.

Next, the sulfamoyl group can be introduced via a sulfonation reaction, where the benzoic acid derivative is treated with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The resulting sulfonic acid intermediate is then converted to the sulfamoyl derivative through a reaction with ammonia or an amine.

Finally, the heptadeuteriopropyl group is attached to the sulfamoyl-benzoic acid intermediate through a nucleophilic substitution reaction, typically using a suitable leaving group such as a halide or tosylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic labeling fidelity.

Chemical Reactions Analysis

Types of Reactions

4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The sulfamoyl group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.

    Biology: Employed in metabolic studies to investigate the fate of deuterated compounds in biological systems.

    Medicine: Potential use in drug development as a stable isotope-labeled compound for pharmacokinetic studies.

    Industry: Utilized in the development of new materials and catalysts with enhanced properties due to isotopic labeling.

Mechanism of Action

The mechanism of action of 4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the heptadeuteriopropyl group can influence the compound’s reactivity and stability, leading to unique kinetic isotope effects. These effects can be studied to understand the compound’s behavior in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Propylsulfamoylbenzoic acid: Lacks deuterium labeling, making it less useful for isotopic studies.

    4-[1,1,2,2,3,3,3-Heptadeuteriopropyl]benzoic acid: Similar structure but without the sulfamoyl group, leading to different reactivity and applications.

    4-Sulfamoylbenzoic acid: Lacks the heptadeuteriopropyl group, resulting in different chemical properties and uses.

Uniqueness

4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid is unique due to its dual functional groups (sulfamoyl and heptadeuteriopropyl) and isotopic labeling. This combination provides distinct advantages in scientific research, particularly in studies requiring precise tracking of molecular transformations and interactions.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

292.40 g/mol

IUPAC Name

4-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,3D2,9D2

InChI Key

DBABZHXKTCFAPX-MADFRBAASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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